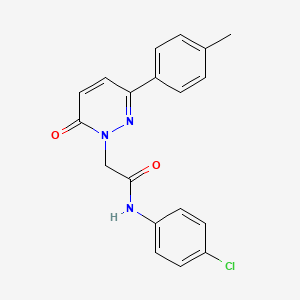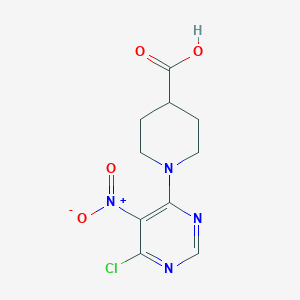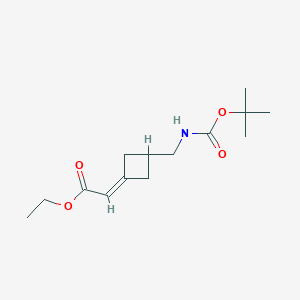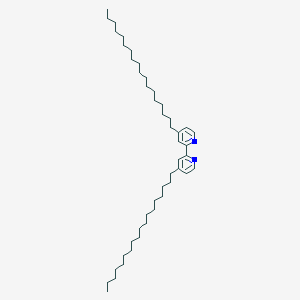
4,4'-Dioctadecyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dioctadecyl-2,2’-bipyridine is an organic compound with the molecular formula C46H80N2 It is a derivative of bipyridine, where two octadecyl groups are attached to the 4,4’ positions of the bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dioctadecyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and octadecyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,2’-bipyridine is reacted with octadecyl bromide under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-Dioctadecyl-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dioctadecyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bipyridine core can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce partially or fully reduced bipyridine derivatives.
Scientific Research Applications
4,4’-Dioctadecyl-2,2’-bipyridine has several scientific research applications:
Coordination Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: The compound is explored for its potential in creating self-assembled monolayers and other nanostructured materials.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Dioctadecyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a chelating ligand, forming stable complexes with various metal ions. These complexes can exhibit unique electronic, catalytic, and photophysical properties, making them useful in a wide range of applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the octadecyl groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of octadecyl groups.
4,4’-Diheptadecyl-2,2’-bipyridine: Similar to 4,4’-Dioctadecyl-2,2’-bipyridine but with heptadecyl groups.
Uniqueness
4,4’-Dioctadecyl-2,2’-bipyridine is unique due to the presence of long octadecyl chains, which impart distinct hydrophobic properties and influence its self-assembly behavior. This makes it particularly valuable in the design of nanostructured materials and surface coatings.
Properties
Molecular Formula |
C46H80N2 |
|---|---|
Molecular Weight |
661.1 g/mol |
IUPAC Name |
4-octadecyl-2-(4-octadecylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C46H80N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43-37-39-47-45(41-43)46-42-44(38-40-48-46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-42H,3-36H2,1-2H3 |
InChI Key |
QZDIRWTYEDSPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





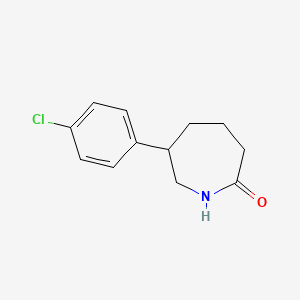
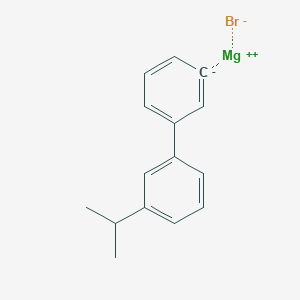
![2-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878903.png)



